molecular formula C27H30N4O2 B2941080 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922873-00-5

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2941080
CAS RN: 922873-00-5
M. Wt: 442.563
InChI Key: JIKSKSQMYBLDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has gained attention in scientific research for its potential use in various fields. This compound is also known as DIO, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Receptor Agonist Properties

The research by Barf et al. (1996) on similar compounds demonstrated that indolyethylamines, including those with dimethylamino groups, exhibit agonist activity at 5-HT1D receptors, which are significant in neurotransmission processes. These findings suggest that derivatives like N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide could have implications in neuroscience research, particularly in the study of migraine and depression treatments (Barf et al., 1996).

Allosteric Modulation of Receptors

Khurana et al. (2014) explored the chemical functionalities of indole-2-carboxamides in modulating cannabinoid receptor 1 (CB1), highlighting the structural requirements for allosteric modulation. This research underscores the potential of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide in investigating CB1 receptor modulation, which could lead to new therapeutic strategies for conditions influenced by this receptor (Khurana et al., 2014).

Synthesis and Thermal Properties of Complexes

The work of Al‐Hamdani et al. (2016) on the synthesis and investigation of thermal properties of vanadyl complexes with azo-containing Schiff-base dyes, incorporating indole structures, provides insights into the thermal and structural characteristics of similar compounds. Such research is crucial for developing materials with specific thermal properties for industrial applications (Al‐Hamdani et al., 2016).

Insecticidal Activity

Samaritoni et al. (1999) studied modifications of N-(Isothiazol-5-yl)phenylacetamides, including the introduction of dimethylamino groups, to assess their insecticidal activity. This indicates the potential use of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide in developing new insecticides (Samaritoni et al., 1999).

Electrochromic Switching

Research by Zhu et al. (2014) on the electrochromic switching and microkinetic behavior of oxazine derivatives points towards the application of similar compounds in electrochromic devices. These findings could be relevant for creating materials that change color in response to electric fields, with applications in smart windows and displays (Zhu et al., 2014).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-8-12-22(13-9-19)29-27(33)26(32)28-18-25(21-10-14-23(15-11-21)30(2)3)31-17-16-20-6-4-5-7-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSKSQMYBLDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

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